4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 4th and 3rd positions, respectively, and an isobutyl group at the 1st position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the halogen atoms .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Base: Such as potassium carbonate or cesium carbonate.
Solvents: Commonly used solvents include dimethylformamide (DMF) and dioxane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with aryl boronic acids can yield biaryl derivatives.
Scientific Research Applications
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Material Science: It can be used in the synthesis of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, particularly in its role as a kinase inhibitor, involves the inhibition of FGFR signaling pathways. The compound binds to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to similar compounds, 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. The isobutyl group also adds to its distinctiveness, potentially affecting its pharmacokinetic properties and binding interactions with biological targets.
Properties
IUPAC Name |
4-bromo-3-iodo-1-(2-methylpropyl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrIN2/c1-7(2)5-15-6-9(13)10-8(12)3-4-14-11(10)15/h3-4,6-7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQQYOCPMAUMLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C(C=CN=C21)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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